Eicosyltriethylammonium bromide
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Overview
Description
Eicosyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C26H56BrN. It is primarily used as a biochemical assay reagent and has various applications in scientific research. The compound is known for its surfactant properties and is often utilized in the preparation of nanoparticles and other biochemical assays .
Mechanism of Action
Target of Action
Eicosyltriethylammonium bromide is a surfactant that is used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . This compound can also inhibit the enzymatic activity of maltase and glucoamylase .
Mode of Action
It is known that it can inhibit the enzymatic activity of maltase and glucoamylase . This suggests that it may interact with these enzymes and prevent them from breaking down their respective substrates.
Biochemical Pathways
Given its inhibitory effect on maltase and glucoamylase, it may impact the breakdown of maltose and starch, respectively . This could potentially affect energy production and other downstream processes in the body.
Result of Action
It has been shown to be effective in the treatment of lysosomal storage disorders, such as gaucher’s disease and niemann-pick type c . This suggests that it may have a role in modulating the function of lysosomes, which are cellular organelles involved in the breakdown and recycling of various substances.
Biochemical Analysis
Biochemical Properties
Eicosyltriethylammonium bromide interacts with various enzymes and proteins. It has been shown to inhibit the enzymatic activity of maltase and glucoamylase
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions
Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Eicosyltriethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .
Scientific Research Applications
Eicosyltriethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in biochemical assays to study enzyme activities and other biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of various industrial products, including detergents and emulsifiers
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium bromide: A shorter-chain analogue with similar applications in surfactant chemistry.
Uniqueness
Eicosyltriethylammonium bromide is unique due to its longer alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of larger nanoparticles and the formation of more stable micelles .
Properties
IUPAC Name |
triethyl(icosyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHLVTWLIORUSV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696199 |
Source
|
Record name | N,N,N-Triethylicosan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75222-49-0 |
Source
|
Record name | N,N,N-Triethylicosan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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